![molecular formula C19H34N2O2 B14113571 tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate](/img/structure/B14113571.png)
tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate is a synthetic organic compound with the molecular formula C19H34N2O2 It is characterized by the presence of a piperidine ring, a cyclooctene moiety, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate typically involves the reaction of 1-(cyclooct-1-en-1-ylmethyl)piperidine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclooctene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or cyclooctene derivatives.
Scientific Research Applications
tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (1-(cyanomethyl)piperidin-4-yl)methyl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate is unique due to the presence of the cyclooctene moiety, which imparts distinct chemical and physical properties
Biological Activity
Tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate is a compound with significant potential in pharmaceutical applications, particularly due to its biological activity. This article explores its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Composition
- Molecular Formula : C_{11}H_{22}N_{2}O_{2}
- CAS Number : 342807-58-3
- IUPAC Name : this compound
Structural Representation
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a piperidine ring substituted with a cyclooctene group. This unique structure contributes to its biological activity.
This compound exhibits various biological activities, primarily through modulation of specific cellular pathways. It has been studied for its potential as an inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses.
Key Mechanisms:
- Inflammasome Inhibition : The compound inhibits the activation of NLRP3, reducing the release of pro-inflammatory cytokines such as IL-1β and IL-18.
- Caspase Activation : It affects the activation of caspases involved in pyroptosis, a form of programmed cell death associated with inflammation.
Pharmacological Effects
The compound has demonstrated several pharmacological effects in various studies:
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. This compound may enhance the effectiveness of existing antibiotics against resistant strains.
Enzyme Inhibition
Studies have shown that related compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases.
Study 1: In Vitro Evaluation of NLRP3 Inhibition
In a study evaluating various piperidine derivatives, this compound was tested for its ability to inhibit NLRP3 inflammasome activation in THP-1 macrophages. The results showed a significant reduction in IL-1β release and pyroptotic cell death when treated with this compound at a concentration of 10 µM.
Compound | IL-1β Release Inhibition (%) | Pyroptosis Inhibition (%) |
---|---|---|
Control | 0 | 0 |
Tert-butyl Carbamate | 75 | 65 |
Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy of related piperidine compounds against several bacterial strains. This compound showed moderate activity against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Salmonella typhi | 10 |
Properties
IUPAC Name |
tert-butyl N-[1-(cycloocten-1-ylmethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2/c1-19(2,3)23-18(22)20-17-11-13-21(14-12-17)15-16-9-7-5-4-6-8-10-16/h9,17H,4-8,10-15H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPVOCBYJROQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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